Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC15943069
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO3 |
|---|---|
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | ethyl 6-methoxy-1-methylindole-2-carboxylate |
| Standard InChI | InChI=1S/C13H15NO3/c1-4-17-13(15)12-7-9-5-6-10(16-3)8-11(9)14(12)2/h5-8H,4H2,1-3H3 |
| Standard InChI Key | OBBDJLAOXGGTIE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1C)C=C(C=C2)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 6-methoxy-1-methylindole-2-carboxylate, reflects its substitution pattern on the indole core. The indole ring system consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. Key substituents include:
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Methoxy group (-OCH₃) at position 6, enhancing electron density and influencing reactivity.
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Methyl group (-CH₃) at position 1, sterically shielding the nitrogen atom.
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Ethyl carboxylate (-COOEt) at position 2, contributing to solubility and intermolecular interactions .
The canonical SMILES representation, CCOC(=O)C1=CC2=C(N1C)C=C(C=C2)OC, encodes this topology, while the InChIKey OBBDJLAOXGGTIE-UHFFFAOYSA-N provides a unique identifier for database searches .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅NO₃ | |
| Molecular Weight | 233.26 g/mol | |
| CAS Number | 167478-86-6 | |
| PubChem CID | 21194126 | |
| XLogP3 (Lipophilicity) | ~2.1 (estimated) |
Synthesis and Functionalization
General Synthetic Strategies
While explicit protocols for Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate are scarce, analogous indole syntheses provide a framework for its preparation. A common approach involves:
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Indole Core Formation: Utilizing Fischer indole synthesis or transition-metal-catalyzed cyclization to construct the bicyclic structure.
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Functionalization: Sequential introduction of substituents via alkylation, methoxylation, and esterification .
For example, source details a method for synthesizing substituted indoles using Brønsted acid ionic liquids (ILs). In one protocol, indole derivatives react with cyclohexanone in the presence of IL 1a (a thiomorpholinium-based catalyst) at 100°C, yielding functionalized products in >85% yield . Adapting this method, the methyl and methoxy groups could be introduced via alkylating agents (e.g., methyl iodide) and methoxylation reagents, followed by esterification with ethyl chloroformate.
Challenges in Optimization
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at positions 1, 2, and 6.
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Steric Hindrance: The methyl group at position 1 may impede reactions at adjacent sites.
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Purification: Lipophilic indole derivatives often require chromatographic separation .
Physicochemical Properties
Solubility and Stability
Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate exhibits moderate lipophilicity (estimated XLogP3 ~2.1), suggesting solubility in organic solvents like ethyl acetate and dichloromethane. Aqueous solubility is likely limited, necessitating formulation strategies for biological testing. The compound’s stability under ambient conditions remains uncharacterized, though similar esters are prone to hydrolysis in acidic or basic environments .
Spectroscopic Profiles
While experimental NMR or IR data for this specific compound are unavailable, related indole esters provide insights:
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¹H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, with methoxy (-OCH₃) and methyl (-NCH₃) groups appearing as singlets near δ 3.8 and δ 3.3, respectively .
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IR: Strong carbonyl (C=O) stretches ~1700 cm⁻¹ and C-O ester vibrations ~1250 cm⁻¹ .
Structural and Crystallographic Insights
Hydrogen Bonding and Packing
Although no crystal structure exists for Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate, analogous compounds like ethyl 1H-indole-2-carboxylate (C₁₁H₁₁NO₂) form hydrogen-bonded dimers via N-H···O interactions (N···O distance: 2.877 Å) . These dimers organize into herringbone patterns in the solid state, stabilized by π-π stacking and van der Waals forces . The methoxy and methyl substituents in the title compound may disrupt this packing, altering solubility and crystallinity.
Recent Advances and Future Directions
Catalytic Innovations
Recent work in source highlights Brønsted acid ILs as sustainable catalysts for indole functionalization. These ILs enable solvent-free reactions and high recyclability, aligning with green chemistry principles . Applying such methods to Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate could streamline its synthesis.
Unexplored Pharmacological Targets
Priority research areas include:
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Kinase Inhibition: Screening against tyrosine kinases implicated in cancer.
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Antimicrobial Potency: Testing against Gram-positive bacteria and fungi.
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SAR Studies: Systematically varying substituents to optimize activity.
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